Succinic anhydride-13C2

Stable Isotope Labeling Mass Spectrometry Internal Standards

Succinic anhydride-13C₂ (CAS 67519-25-9) is a selectively ¹³C-labeled cyclic anhydride (M+2 Da) for uncompromised quantitative mass spectrometry. Unlike deuterated analogs, ¹³C labeling eliminates chromatographic isotope effects and hydrogen-deuterium exchange, ensuring matrix-matched SIL-IS accuracy in regulated PK/TK bioanalysis. It serves as a non-cleavable ADC linker tracer, a TCA-cycle flux probe for metabolic engineering, and a primary-amine derivatization reagent for relative proteomics quantification. Insist on ≥99 atom % ¹³C isotopic purity; substitutions with unlabeled (CAS 108-30-5) or ²H-labeled variants invalidate MS methods and compromise data integrity.

Molecular Formula C4H4O3
Molecular Weight 102.06 g/mol
CAS No. 67519-25-9
Cat. No. B3065980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinic anhydride-13C2
CAS67519-25-9
Molecular FormulaC4H4O3
Molecular Weight102.06 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1=O
InChIInChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i3+1,4+1
InChIKeyRINCXYDBBGOEEQ-CQDYUVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinic anhydride-13C2 (CAS 67519-25-9) – Technical Baseline and Procurement Overview


Succinic anhydride-13C2 (CAS 67519-25-9) is a stable isotope-labeled derivative of succinic anhydride, wherein the two carbonyl carbons at positions 1 and 4 of the five-membered ring are enriched with the heavy isotope carbon-13 (¹³C) [1]. This compound, with a molecular formula of C₂¹³C₂H₄O₃ and a molecular weight of 102.06 g/mol, is characterized by a mass shift of +2 Da relative to its unlabeled counterpart (succinic anhydride, CAS 108-30-5) . It is a cyclic anhydride that functions as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a chemical derivatization reagent for primary amines . As a research-use-only material, it is primarily supplied with high isotopic purity (typically ≥99 atom % ¹³C) and chemical purity (≥98-99% by CP) for use as an internal standard or tracer in mass spectrometry and nuclear magnetic resonance (NMR) applications .

Why Unlabeled Succinic Anhydride or Other Analogs Cannot Substitute for Succinic anhydride-13C2 in Quantitative Analytical Workflows


Substitution of succinic anhydride-13C2 with its unlabeled analog (CAS 108-30-5) or other isotopic variants (e.g., deuterium-labeled succinic anhydride-d₄, CAS unavailable) is not analytically equivalent and will lead to compromised data quality in quantitative mass spectrometry (MS) and NMR applications. The unlabeled compound cannot serve as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for correcting matrix effects, ionization efficiency variations, and sample preparation losses in LC-MS/MS [1]. Furthermore, while deuterium (²H)-labeled analogs may be cheaper, they are prone to hydrogen-deuterium exchange and chromatographic isotope effects, which introduce quantification bias; ¹³C-labeled internal standards like succinic anhydride-13C₂ avoid these issues, providing more reliable quantification . For metabolic flux analysis (MFA) and protein labeling, the specific position and number of ¹³C labels (e.g., two carbons at positions 1 and 4) are critical for downstream mass isotopomer distribution analysis; using a differently labeled variant (e.g., ¹³C₄-succinic anhydride) would generate different spectral data, invalidating established protocols and requiring re-validation of the analytical method .

Succinic anhydride-13C2: A Quantitative Evidence Guide for Analytical Selectivity and Performance


Isotopic Purity and Mass Difference: Succinic anhydride-13C2 vs. Unlabeled Succinic Anhydride

Succinic anhydride-13C₂ provides a definitive mass shift of +2 Da compared to unlabeled succinic anhydride (CAS 108-30-5), with an isotopic purity specification of ≥99 atom % ¹³C . This high enrichment ensures minimal signal overlap from the unlabeled species in mass spectrometry, enabling accurate quantification of the analyte [1]. In contrast, unlabeled succinic anhydride provides no mass distinction and cannot function as an internal standard.

Stable Isotope Labeling Mass Spectrometry Internal Standards

Quantitative Peptide Analysis: Comparative Performance of Succinic Anhydride Analogs in MALDI-TOF MS

In a proteomics study, ethyl succinic anhydride (ESA) and its d₅-labeled version were synthesized and applied to quantitative analysis of peptides using MALDI-TOF MS [1]. The study confirmed that succinic anhydride-based reagents react specifically with primary amines (ε-amino group of lysine and N-terminal α-amino group) and that the heavy and light versions demonstrate identical reactivity, enabling accurate relative quantification [1]. This class-level evidence directly supports the use of ¹³C-labeled succinic anhydride for the same purpose, as the ¹³C label (like the deuterium label) provides the necessary mass differential without altering chemical reactivity.

Quantitative Proteomics MALDI-TOF MS Peptide Derivatization

Glycopeptide Analysis: Mass Increment of Heavy Succinic Anhydride vs. Light Form

In a differential isotope labeling study for glycopeptides, the heavy form of succinic anhydride (specifically D₄¹³C₄-succinic anhydride) provided an 8 Da mass increment over the light natural form (H₄¹²C₄) [1]. This mass difference allowed for the simultaneous analysis and direct comparison of two glycopeptide profiles in a single mass spectrometry (MS) scan, enabling accurate determination of site-specific glycosylation differences [1]. This demonstrates the utility of stable isotope-labeled succinic anhydride for quantitative glycomics.

Glycoproteomics Stable Isotope Labeling Mass Spectrometry

Chromatographic Isotope Effect: ¹³C-Labeled Internal Standards vs. Deuterium-Labeled Analogs

Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis. However, the choice of isotope significantly impacts analytical accuracy. Deuterium (²H)-labeled IS can exhibit a chromatographic isotope effect, where the retention time shifts relative to the analyte, leading to differential matrix effects and quantification bias [1]. In contrast, ¹³C-labeled IS like succinic anhydride-13C₂ are considered superior because they co-elute more precisely with the unlabeled analyte and are not subject to hydrogen-deuterium exchange, providing more robust and accurate quantification .

LC-MS Bioanalysis Internal Standard Isotope Effect

Succinic anhydride-13C2: Validated Application Scenarios for Procurement Decision-Making


Quantitative Bioanalysis of Small Molecule Drugs and Metabolites

Procure Succinic anhydride-13C₂ for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods. Its +2 Da mass shift and high isotopic purity (≥99 atom % ¹³C) enable precise correction for matrix effects and sample preparation variability, meeting the stringent requirements for regulated bioanalysis in drug development . This is critical for pharmacokinetic and toxicokinetic studies where accurate quantification is paramount.

Metabolic Flux Analysis (MFA) in Cellular Systems

Use Succinic anhydride-13C₂ as a tracer to study the tricarboxylic acid (TCA) cycle and central carbon metabolism. The specific ¹³C labeling at positions 1 and 4 allows for detailed mass isotopomer distribution analysis via GC-MS or LC-MS, enabling the calculation of metabolic fluxes in cells or organisms . This is essential for metabolic engineering and cancer metabolism research.

Quantitative Proteomics and Glycomics via Stable Isotope Labeling

Employ Succinic anhydride-13C₂ as a chemical derivatization reagent to label primary amines on peptides or glycopeptides. The mass differential introduced by the ¹³C label enables relative quantification of protein expression or site-specific glycosylation changes between different biological samples in a single mass spectrometry run [1]. This approach is widely used in biomarker discovery and functional proteomics studies.

Antibody-Drug Conjugate (ADC) Linker Characterization and Quantitation

Succinic anhydride-13C₂ can be used as a non-cleavable linker in ADCs, as described in patent WO2009064913A1 [2]. While the ¹³C label itself is primarily for analytical purposes, it can be incorporated into the linker to serve as a tracer for monitoring ADC integrity, distribution, or metabolism in preclinical studies using mass spectrometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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